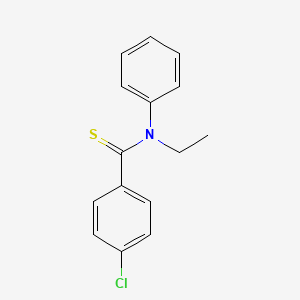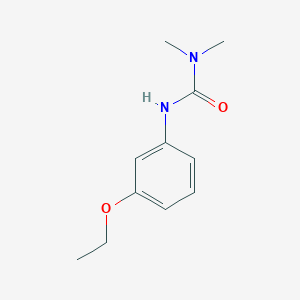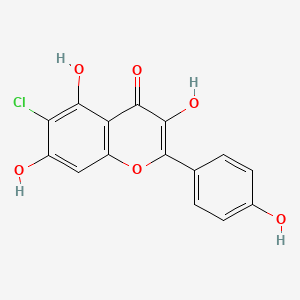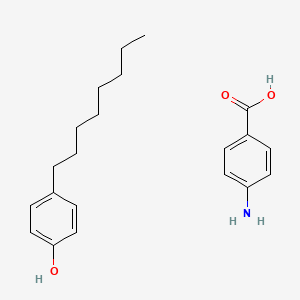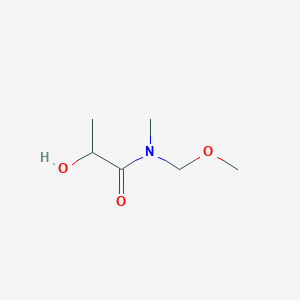
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is an organic compound with a molecular formula of C6H13NO3. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a methyl group attached to a propanamide backbone. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylpyruvamide with methanol under photochemical conditions. This reaction yields this compound along with other by-products . The reaction conditions typically involve irradiation with UV light and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, light intensity, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-methylsuccinimide: This compound is structurally similar but contains a succinimide backbone instead of a propanamide backbone.
N-Methoxy-N-methylacetamide: This compound has a similar functional group arrangement but with an acetamide backbone.
Uniqueness
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91624-97-4 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-hydroxy-N-(methoxymethyl)-N-methylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-5(8)6(9)7(2)4-10-3/h5,8H,4H2,1-3H3 |
Clave InChI |
LEIGWTBWSJEPSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
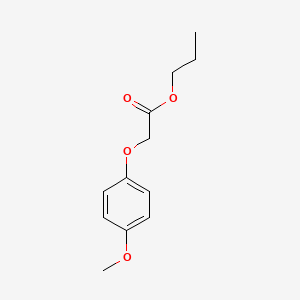
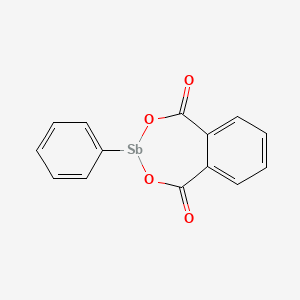
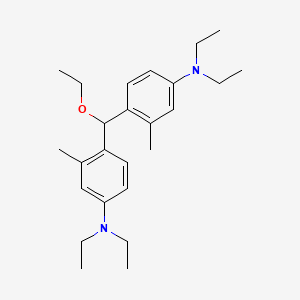
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
